molecular formula C15H15N3O2 B1621801 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 904813-76-9

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No.: B1621801
CAS No.: 904813-76-9
M. Wt: 269.3 g/mol
InChI Key: BCMPGVGSPVNQHE-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, but this particular compound has unique structural features due to the presence of a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the reaction of 4-nitrobenzaldehyde with a suitable amine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitro derivatives with increased oxidation states.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets. The nitrophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The benzodiazepine ring structure allows the compound to interact with gamma-aminobutyric acid (GABA) receptors, potentially modulating their activity and exerting anxiolytic or sedative effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinoline
  • 2-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
  • 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Uniqueness

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is unique due to its specific structural configuration, which includes a tetrahydrobenzodiazepine ring fused with a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-18(20)12-7-5-11(6-8-12)13-9-10-16-14-3-1-2-4-15(14)17-13/h1-8,13,16-17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMPGVGSPVNQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378033
Record name 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-76-9
Record name 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

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